![molecular formula C21H16F3N5O B2988952 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile CAS No. 477872-96-1](/img/structure/B2988952.png)
4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains several functional groups including a morpholino group, a pyridinyl group, a trifluoromethylphenyl group, and a pyrimidinecarbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions such as cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. X-ray crystallography could potentially be used to determine its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive groups. For example, the pyrimidine ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence its properties .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Pyrimidine Derivatives : This compound belongs to a class of chemicals used in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry and materials science. For example, research by Al-Issa (2012) demonstrates the synthesis of isoquinoline derivatives and a series of substituted pyridine carbonitriles, showing the versatility of pyrimidinecarbonitriles in synthesizing complex heterocyclic structures S. A. Al-Issa, Molecules, 2012.
Heterocyclic Compound Synthesis : Another study by Yamagata et al. (1993) explores the synthesis of dihydrothiophenium derivatives from morpholino-containing furancarbonitriles, highlighting the application of morpholino compounds in generating new heterocycles K. Yamagata, M. Takaki, Kimiko Ohkubo, M. Yamazaki, European Journal of Organic Chemistry, 1993.
Biological Activity and Application
Antimicrobial Activity : Research into novel heterocyclic compounds containing the morpholino group and cyclopenta[d]thieno[2,3-b]pyridine moiety demonstrates their potential antimicrobial activity. Zaki et al. (2020) synthesized compounds showcasing promising antibacterial and antifungal properties through in vitro screening, indicating the biomedical relevance of morpholino-pyrimidine derivatives R. Zaki, A. El-Dean, S. M. Radwan, M. A. Ammar, Russian Journal of Bioorganic Chemistry, 2020.
Materials Science
Luminescent Materials : A study by de Bettencourt-Dias et al. (2007) reported the synthesis of luminescent lanthanide ion complexes using thiophenyl-pyridine derivatives. These complexes exhibited significant luminescence, highlighting the potential use of morpholino-pyrimidine derivatives in creating materials for optical applications Ana de Bettencourt-Dias, Subha Viswanathan, A. Rollett, Journal of the American Chemical Society, 2007.
properties
IUPAC Name |
4-morpholin-4-yl-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O/c22-21(23,24)15-5-3-4-14(12-15)18-16(13-25)20(29-8-10-30-11-9-29)28-19(27-18)17-6-1-2-7-26-17/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNABUAQOLAWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)
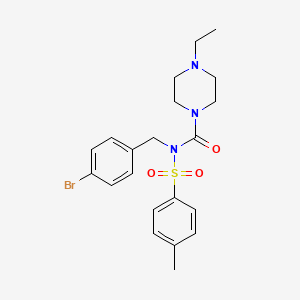
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)
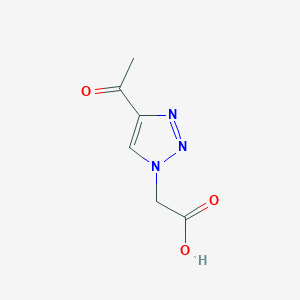
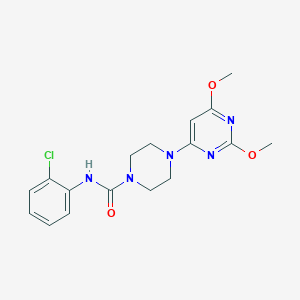
![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)
![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)
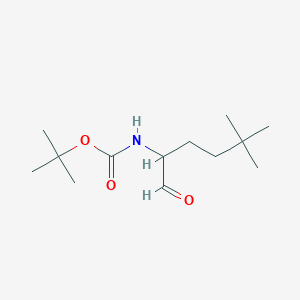
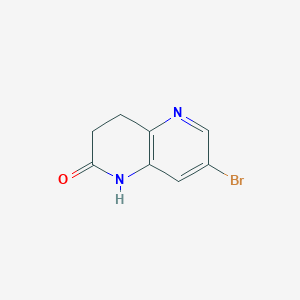
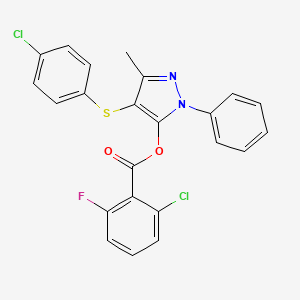
![(2E)-2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one](/img/structure/B2988891.png)